molecular formula C19H19FN2O4 B1324581 (3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate CAS No. 1135347-26-0

(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate

Cat. No.: B1324581
CAS No.: 1135347-26-0
M. Wt: 358.4 g/mol
InChI Key: TVRKXYKOMSLCBA-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate is a compound that combines a fluorinated benzyl group with an indole moiety, linked through an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The fluorinated benzyl group may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate is unique due to the combination of the indole and fluorinated benzyl groups, which may confer distinct biological and chemical properties. This combination can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2.C2H2O4/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17;3-1(4)2(5)6/h1-7,10,12,19-20H,8-9,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRKXYKOMSLCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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